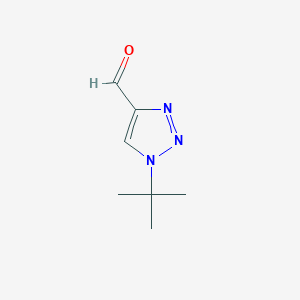

1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-tert-butyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAJZZHMXMIDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129027-65-2 | |

| Record name | 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS Number: 129027-65-2

This technical guide provides a comprehensive overview of 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, potential applications, and safety information, with a focus on its relevance in medicinal chemistry.

Chemical Properties and Data

This compound is a substituted triazole aldehyde. While specific experimental data for this exact compound is limited in publicly available literature, the following tables summarize key chemical identifiers and predicted properties based on related compounds and computational models.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 129027-65-2 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 319.3±15.0 °C | Predicted |

| Density | 1.473±0.06 g/cm³ | Predicted |

| Solubility | Acetonitrile (Sparingly), Methanol (Slightly) | Predicted |

| Physical Form | Solid | - |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | General recommendation for similar compounds |

Table 3: Spectroscopic Data (Predicted/Analogous)

| Spectroscopy | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, CHO), δ ~8.2 (s, 1H, triazole-H), δ ~1.7 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃) | δ ~185 (CHO), δ ~148 (triazole-C4), δ ~126 (triazole-C5), δ ~63 (quaternary t-Bu C), δ ~30 (t-Bu CH₃) |

| IR (KBr) | ~1690 cm⁻¹ (C=O stretch, aldehyde), ~3100 cm⁻¹ (C-H stretch, triazole), ~2980 cm⁻¹ (C-H stretch, alkyl) |

| Mass Spectrometry | M+ peak corresponding to the molecular weight (153.18) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly involving a "click chemistry" reaction. A plausible synthetic route is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between tert-butyl azide and propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol

-

To a solution of tert-butyl azide (1.0 eq) and propargyl alcohol (1.0 eq) in a 1:1 mixture of water and tert-butanol, add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol.

Step 2: Oxidation to this compound

-

Dissolve the (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add manganese dioxide (MnO₂) (5.0 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the molecule's structure, physicochemical properties, established synthesis protocols, and its applications as a versatile building block in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound belongs to the class of 1,2,3-triazoles, which are five-membered aromatic rings containing three adjacent nitrogen atoms.[1][2] The structure is characterized by a tert-butyl group substituted at the N1 position of the triazole ring and a carbaldehyde (formyl) group at the C4 position. The aldehyde group offers a reactive site for a wide array of chemical transformations, making this compound a valuable synthetic intermediate.[3]

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 129027-65-2 | [4][5][6] |

| Molecular Formula | C₇H₁₁N₃O | [7] |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Solid (form may vary) | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][8] |

Synthesis and Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most famously achieved via the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click chemistry" reaction.[9][10] This reaction provides high yields and regioselectivity for the 1,4-isomer.[11]

A common strategy for synthesizing this compound involves a two-step process: (1) CuAAC reaction between tert-butyl azide and a protected propargyl alcohol, followed by (2) oxidation of the resulting alcohol to the aldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol

-

Reaction Setup: In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and tert-butyl azide (1.1 eq) in a 1:1 mixture of water and tert-butanol.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in a minimal amount of water. Add sodium ascorbate (0.10 eq) to the solution and stir until the color changes, indicating the reduction of Cu(II) to the active Cu(I) species.[11]

-

Cycloaddition: Add the freshly prepared catalyst solution to the flask containing the alkyne and azide.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target alcohol.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂, 5-10 eq) or Dess-Martin periodinane (1.2 eq), to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The oxidation is typically complete within 2-6 hours.

-

Workup and Purification: If using MnO₂, filter the reaction mixture through a pad of Celite and wash thoroughly with DCM. If using Dess-Martin periodinane, quench the reaction with a saturated solution of sodium thiosulfate. Concentrate the filtrate or the organic layer under reduced pressure. Purify the resulting crude product by column chromatography to obtain this compound.

Mandatory Visualization

The following diagram illustrates the general synthetic workflow for producing the target compound, highlighting the key chemical transformations.

Applications in Research and Drug Development

The 1,2,3-triazole scaffold is a prominent pharmacophore in modern drug discovery due to its metabolic stability, capacity for hydrogen bonding, and dipole character.[1] The presence of the aldehyde functional group in this compound makes it a highly valuable precursor for creating diverse molecular libraries.

Key applications include:

-

Synthesis of Bioactive Molecules: It serves as a key building block for synthesizing compounds with potential therapeutic activities, including antifungal, antibacterial, and anticancer agents.[12]

-

Ligand Development: The aldehyde can be readily converted into imines, amines, and other functional groups to create novel ligands for various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.[9]

-

SAR Studies: The tert-butyl group can influence the steric and electronic properties of derivative compounds, making it a useful moiety in structure-activity relationship (SAR) studies to optimize ligand binding and efficacy.[13]

References

- 1. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 129027-65-2 CAS MSDS (1H-1,2,3-Triazole-4-carboxaldehyde, 1-(1,1-dimethylethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 129027-65-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 129027-65-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound|CAS 129027-65-2|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 8. 1H-[1,2,3]TRIAZOLE-4-CARBALDEHYDE CAS#: 16681-68-8 [m.chemicalbook.com]

- 9. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 11. longdom.org [longdom.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for the compound 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this document presents expected values based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for its synthesis and characterization are also provided to enable its preparation and analysis in a laboratory setting.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.15 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.40 | Singlet | 1H | Triazole ring proton (C5-H) |

| ~1.75 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde carbonyl carbon (-CHO) |

| ~148.0 | Triazole ring carbon (C4) |

| ~125.0 | Triazole ring carbon (C5) |

| ~63.0 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~30.0 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (tert-butyl) |

| ~2820, ~2720 | Medium (characteristic) | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1500-1450 | Medium | C=N, N=N stretching (triazole ring) |

| ~1220 | Strong | C-N stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 153.11 | [M]⁺ (Molecular Ion) |

| 138.09 | [M - CH₃]⁺ |

| 97.04 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 57.07 | [C₄H₉]⁺ |

Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes is commonly achieved through a two-step process involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by oxidation.[1]

Step 1: Synthesis of (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol

-

To a solution of tert-butyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq).

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol.

Step 2: Oxidation to this compound

-

Dissolve the (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution.

-

Stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

-

Record the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid directly on the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Obtain the mass spectrum of the purified compound using a mass spectrometer, typically with an electron ionization (EI) source for small molecules.

-

Introduce a small amount of the sample into the instrument.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the synthetic and analytical workflows described.

Caption: Synthetic workflow for this compound.

Caption: General analytical workflow for spectroscopic characterization.

References

The Ascendant Trajectory of 1,2,3-Triazoles: A Technical Guide to Their Biological Prowess

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in 1,2,3-triazole derivatives, a class of heterocyclic compounds demonstrating remarkable potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of these versatile molecules, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate mechanisms of action that underpin their therapeutic effects.

The unique structural features of the 1,2,3-triazole ring, including its high stability, dipole character, and ability to form hydrogen bonds, make it a privileged scaffold in medicinal chemistry.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazole derivatives by offering a highly efficient and regioselective method for their synthesis.[2]

Anticancer Potential: A Multi-pronged Attack on Malignancy

1,2,3-Triazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and target key cellular processes involved in cancer progression.

A prominent mechanism is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4][5][6][7]

Furthermore, certain 1,2,3-triazole derivatives act as potent kinase inhibitors . Kinases are crucial enzymes that regulate numerous signaling pathways involved in cell growth, proliferation, and survival. By inhibiting key kinases such as EGFR and Src, these compounds can effectively block the signaling cascades that drive cancer.[8][9] Another avenue of their anticancer action is through the inhibition of topoisomerase I & II , enzymes that are critical for DNA replication and repair. Their inhibition leads to DNA damage, ultimately triggering cell death.[4]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various 1,2,3-triazole derivatives has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 1,2,3-triazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chrysin-1,2,3-triazole hybrid (5c) | PC3 (Prostate) | 10.8 ± 0.04 | Not found in search results |

| Chrysin-1,2,3-triazole hybrid (5c) | MCF-7 (Breast) | 20.53 ± 0.21 | Not found in search results |

| Uridine-[10][11]triazole hybrid (3d) | MCF-7 (Breast) | 11.34 | [10] |

| Uridine-[10][11]triazole hybrid (3d) | HeLa (Cervical) | 16.48 | [10] |

| Uridine-[10][11]triazole hybrid (3f) | MCF-7 (Breast) | 11.73 | [10] |

| Chromene-1,2,3-triazole hybrid (2e) | MCF-7 (Breast) | 11.77 ± 1.27 | [10] |

| Chromene-1,2,3-triazole hybrid (2e) | HeLa (Cervical) | 9.92 ± 1.75 | [10] |

| Benzimidazole-1,2,3-triazole (IVa) | MCF-7 (Breast) | 1.82 | |

| Benzimidazole-1,2,3-triazole (IVe) | MCF-7 (Breast) | 1.90 | |

| Tetrahydrocurcumin-1,2,3-triazole (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [11] |

| Tetrahydrocurcumin-1,2,3-triazole (4g) | A549 (Lung) | 45.16 ± 0.92 | [11] |

| Ciprofloxacin-chalcone-1,2,3-triazole (4j) | HCT116 (Colon) | 2.53 | [4] |

| β-carboline–benzimidazole-1,2,3-triazole (14d) | MCF-7 (Breast) | 5.61 ± 1.24 | [5] |

| β-carboline–benzimidazole-1,2,3-triazole (14o) | MCF-7 (Breast) | 6.84 ± 1.53 | [5] |

| 2-methoxyestradiol-1,2,3-triazole (11j) | K562 (Leukemia) | Low micromolar | [3] |

| 2-methoxyestradiol-1,2,3-triazole (11k) | K562 (Leukemia) | Low micromolar | [3] |

| Phosphonate-1,2,3-triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | [1] |

| Phosphonate-1,2,3-triazole (8) | A-549 (Lung) | 21.25 | [1] |

| Phosphonate-1,2,3-triazole (8) | MCF-7 (Breast) | 18.06 | [1] |

| Phosphonate-1,2,3-triazole (8) | MDA-MB-231 (Breast) | 16.32 | [1] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1,2,3-triazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.

Their antibacterial mechanism often involves the inhibition of essential bacterial enzymes. One key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting this enzyme, 1,2,3-triazole derivatives can effectively halt bacterial proliferation.[12][13][14][15][16]

In the realm of antifungal activity , these compounds primarily target the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane. 1,2,3-triazoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[2][17][18][19]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of 1,2,3-triazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Ru(II) 2-pyridyl-1,2,3-triazole complex | S. aureus | 16 | [20] |

| 1,2,3-triazole-sulfadiazine-ZnO hybrid | Carbapenem-resistant K. pneumoniae | 2 - 18 | [20] |

| Penam-1,2,3-triazole hybrid | Gram-positive strains | <0.05 - 1 | [20][21] |

| 2aa | B. cereus | 750 | [22] |

| 2aa | P. aeruginosa | 750 | [22] |

| 2ab | P. aeruginosa | 500 | [22] |

| 2ab | B. cereus | 500 | [22] |

| 1,2,4-triazolo[1,5-a]pyrimidine (9n, 9o) | Gram-positive & Gram-negative bacteria | 16 - 102 (µM) | [16] |

| 1,2,3-triazole glycoside (5) | S. aureus | 5 mg/mL (within 10 min) | [23] |

| 1,2,3-triazole glycoside (5) | P. aeruginosa | 5 mg/mL (within 15 min) | [23] |

| 1,2,3-triazole glycoside (5) | C. albicans | 10 mg/mL (within 10 min) | [23] |

| 1,2,3-triazole glycoside (5) | A. niger | 10 mg/mL (within 10 min) | [23] |

Antiviral Efficacy: A New Frontier in Viral Infection Treatment

1,2,3-triazole derivatives have also shown promise as antiviral agents, with activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

One of the key mechanisms of their anti-HIV activity is the inhibition of reverse transcriptase , an essential enzyme for the replication of the viral genome.[24][25][26][27] Some derivatives have also been found to inhibit other crucial HIV enzymes like integrase and protease.[24][26]

In the context of influenza , 1,2,3-triazoles have been shown to act as neuraminidase inhibitors . Neuraminidase is a viral enzyme that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. By inhibiting this enzyme, these compounds can effectively curtail the propagation of the virus.[28][29][30][31]

Quantitative Analysis of Antiviral Activity

The antiviral activity of 1,2,3-triazole derivatives is often expressed as the EC50 value, which is the concentration of the compound that produces 50% of the maximum possible response.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| 1,4-disubstituted-1,2,3-triazole (1) | Chikungunya virus | Vero | 19.9 | [32] |

| 1,4-disubstituted-1,2,3-triazole (2) | Chikungunya virus | Vero | 19.7 | [32] |

| 1,4-disubstituted-1,2,3-triazole (2) | Chikungunya virus | BHK-21 | 28.6 | [32] |

| 1,2,3-triazole-benzofused conjugate (9) | SARS-CoV-2 | Vero E6 | 80.4 (µg/mL) | [33] |

| 1,2,3-triazole Vif antagonist (1d) | HIV-1 | H9 | 1.2 | [34] |

| 1,2,3-triazole Vif antagonist (5ax) | HIV-1 | H9 | 0.01 | [34] |

| Zanamivir-1,2,3-triazole analog (6a) | Influenza A (H1N1) | - | 0.0023 | [29] |

| Zanamivir-1,2,3-triazole analog (6a) | Influenza A (H3N2) | - | 0.0029 | [29] |

| Sialic acid-1,2,3-triazole derivative | Influenza neuraminidase | - | Micromolar | [28] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments cited in the evaluation of 1,2,3-triazole derivatives.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

General Procedure:

-

Dissolve the terminal alkyne and the organic azide in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or ethanol.

-

Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC/MBC)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the 1,2,3-triazole derivative in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism, no compound) and negative (no microorganism) controls.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with the 1,2,3-triazole derivative for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase treatment is often included to prevent staining of RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: The data is presented as a histogram, where cells in G1 phase (diploid DNA content), S phase (intermediate DNA content), and G2/M phase (tetraploid DNA content) can be distinguished. The percentage of cells in each phase is then quantified.

Visualizing the Mechanisms of Action

Anticancer Mechanism: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase

Antiviral Mechanism: Inhibition of Influenza Neuraminidase

Conclusion

The diverse and potent biological activities of 1,2,3-triazole derivatives underscore their immense potential in drug discovery and development. Their efficacy as anticancer, antimicrobial, and antiviral agents, coupled with well-defined mechanisms of action, makes them a highly attractive scaffold for the design of novel therapeutics. The continued exploration of this chemical space, facilitated by efficient synthetic methodologies like click chemistry, promises to yield a new generation of drugs to address pressing global health challenges. This technical guide serves as a comprehensive resource to aid researchers in this exciting and rapidly advancing field.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. Synthesis, cytotoxic effects and tubulin polymerization inhibition of 1,4-disubstituted 1,2,3-triazole analogs of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnrjournal.com [pnrjournal.com]

- 18. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1,2,3-Triazole hybrids with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Triazole derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase--structure-activity relationships and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design and synthesis of 1,2,3-triazole-containing N-acyl zanamivir analogs as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Tert-butyl Group in the Stability of Triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a ubiquitous substituent in medicinal chemistry, exerts a profound influence on the stability of parent molecules, including the increasingly important class of triazole-containing compounds. Its sterically demanding nature and distinct electronic properties can be strategically employed to enhance chemical and metabolic stability, thereby improving the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive analysis of the multifaceted role of the tert-butyl group in the stability of triazole compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts and workflows.

Introduction: The Synergy of the Triazole Ring and the Tert-butyl Group

Triazole compounds, particularly those synthesized via "click chemistry," have become a cornerstone in modern drug discovery and development due to their high stability, synthetic accessibility, and ability to engage in favorable biological interactions.[1][2] The 1,2,3-triazole linkage is noted for its exceptional resistance to chemical and enzymatic degradation.[1] Concurrently, the tert-butyl group [-C(CH₃)₃] is frequently incorporated into molecular designs to modulate physicochemical properties.[3] Understanding the interplay between this sterically imposing group and the stable triazole core is paramount for the rational design of robust and effective therapeutic agents. This guide delves into the core principles of how the tert-butyl group impacts the overall stability of triazole-containing molecules, with a focus on steric, conformational, electronic, and metabolic effects.

The Multifaceted Influence of the Tert-butyl Group on Molecular Stability

The tert-butyl group's influence on molecular stability is not monolithic; it is a composite of several interrelated factors that can be leveraged by medicinal chemists.

Steric Hindrance and Metabolic Shielding

The most prominent feature of the tert-butyl group is its sheer size, which provides a "steric shield" around adjacent functionalities.[3][4] This steric bulk can physically obstruct the approach of reagents or the active sites of enzymes, thereby protecting susceptible bonds from cleavage. In the context of a triazole compound, a strategically placed tert-butyl group can hinder enzymatic degradation of the triazole ring or nearby metabolically labile sites, potentially increasing the drug's half-life and bioavailability.[4]

Conformational Rigidity

The tert-butyl group has one of the largest A-values (~5 kcal/mol), signifying its strong preference for the equatorial position in substituted cyclohexanes to minimize steric strain.[4] This effectively "locks" the conformation of cyclic systems, reducing the molecule's flexibility.[5] This pre-organization can be advantageous for several reasons: it can decrease the entropic penalty of binding to a biological target and can orient the molecule in a way that enhances stability by preventing the adoption of conformations susceptible to degradation.

Electronic Effects

While primarily known for its steric properties, the tert-butyl group also exerts a modest electron-donating inductive effect (+I). This can influence the electron density of the triazole ring, potentially modulating its reactivity and stability. For instance, in tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups has been shown to raise the LUMO level of the molecule, altering its electronic characteristics.[6][7] This electronic modulation can impact the susceptibility of the triazole ring to certain chemical reactions.

Metabolic Stability of Tert-butyl Substituted Triazoles

A critical consideration in drug design is metabolic stability, and the tert-butyl group presents a double-edged sword.

Susceptibility to Cytochrome P450 Metabolism

Despite its potential for steric shielding, the tert-butyl group itself is often a site of metabolic attack.[8] Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2C9, can hydroxylate one of the methyl groups, leading to the formation of a primary alcohol metabolite.[8][9] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid, resulting in more polar metabolites that are readily excreted.[8] This metabolic pathway can be a significant route of clearance for drugs containing a tert-butyl moiety.

Bioisosteric Replacement Strategies

To circumvent the metabolic liability of the tert-butyl group while retaining its beneficial steric and conformational properties, various bioisosteric replacement strategies have been developed. One successful approach is the substitution of the tert-butyl group with a trifluoromethylcyclopropyl group.[9][10][11] This replacement removes the sp³ C-H bonds susceptible to oxidation, leading to a consistent increase in metabolic stability both in vitro and in vivo.[9]

Quantitative Data on Metabolic Stability

The following table summarizes the in vitro metabolic stability of matched pairs of compounds containing a tert-butyl group versus a trifluoromethylcyclopropyl (Cp-CF₃) replacement in human liver microsomes (HLM).

| Compound Pair | Distal Functionality | t½ in HLM (min) - tert-butyl | t½ in HLM (min) - Cp-CF₃ | Reference |

| 1 | Biaryl | < 15 | 114 | [9] |

| 2 | Amide | 25 | > 240 | [9] |

| 3 | Biaryl | 33 | 127 | [9] |

| 4 | Amide | 41 | > 240 | [9] |

| 5 | Biaryl | 59 | 150 | [9] |

| 6 | Amide | 63 | 114 | [9] |

| 7 | Finasteride | Steroid | 63 | 114 |

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of tert-butyl-containing triazole compounds, standardized experimental protocols are essential.

Forced Degradation Study

Objective: To determine the intrinsic stability of a compound by subjecting it to stress conditions, as per ICH guidelines. This helps in identifying potential degradation products and pathways.[1]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Add the stock solution to 0.1 N HCl and incubate at 60°C for up to 48 hours.

-

Basic Hydrolysis: Add the stock solution to 0.1 N NaOH and incubate at 60°C for up to 48 hours.

-

Oxidative Degradation: Add the stock solution to 3% H₂O₂ and incubate at room temperature for up to 48 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 80°C for up to 72 hours.

-

Photolytic Degradation: Expose the compound in solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 reverse-phase column and a gradient of water and acetonitrile with a modifier like formic acid.[1]

-

Detection: Use a UV-Vis detector to quantify the parent compound and a mass spectrometer (MS) to identify degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[1]

-

Data Analysis: Plot the percentage of the intact compound remaining versus time for each stress condition. Calculate the degradation rate constant (k) and the half-life (t₁/₂) under each condition.[1]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the compound in a biologically relevant matrix.[1]

Methodology:

-

Incubation: Incubate the test compound (e.g., at 1 µM) in plasma from different species (e.g., human, mouse, rat) at 37°C.[1]

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.[1]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the remaining intact compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time and determine the half-life (t₁/₂) from the slope of the line.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Workflow for a forced degradation study.

Caption: Steric shielding of the triazole core.

Caption: Common metabolic pathway of a tert-butyl group.

Caption: Summary of the effects on stability.

Conclusion

The tert-butyl group is a powerful tool in the arsenal of the medicinal chemist for modulating the stability of triazole-containing compounds. Its significant steric bulk can effectively shield the molecule from both chemical and enzymatic degradation, while its conformational locking effect can pre-organize the molecule for enhanced stability and biological activity. However, researchers must remain vigilant of the tert-butyl group's own susceptibility to metabolic oxidation, a potential liability that can be addressed through rational design and bioisosteric replacement. A thorough understanding of these competing effects, guided by rigorous experimental evaluation, is crucial for the successful development of stable and efficacious triazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde, a key building block in modern medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on data from structurally similar triazole derivatives, including 1H-1,2,3-triazole-4-carbaldehyde and other substituted triazoles. It is imperative for all personnel to handle this compound with care, assuming it may possess hazards similar to its analogues.

Section 1: Hazard Identification and Classification

While a definitive GHS classification for this compound is not publicly available, data from analogous compounds suggest it should be treated as a hazardous substance. The primary hazards are anticipated to be skin, eye, and respiratory irritation, and it may be harmful if ingested.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Note: This classification is extrapolated from data for 1H-1,2,3-triazole-4-carbaldehyde and other related triazole compounds.[1][2]

Section 2: Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively documented. The table below summarizes known information and predicted properties for related compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | - |

| Molecular Weight | 153.18 g/mol | - |

| Appearance | Expected to be a solid | General for similar compounds |

| Solubility | Likely soluble in organic solvents | General for similar compounds |

| Storage Temperature | 2-8°C, under inert gas | General for similar compounds |

| Light Sensitivity | May be light-sensitive | [1] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is crucial when working with this compound.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

3.2. Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline.

Caption: Recommended Personal Protective Equipment workflow.

3.3. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Protect from light.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Caption: First aid procedures for different exposure routes.

Section 5: Accidental Release and Firefighting Measures

5.1. Accidental Release: In case of a spill, follow these steps:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 3.2.

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

-

Do not allow the material to enter drains.[1]

5.2. Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Caption: Logical workflow for responding to an accidental spill.

Section 6: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] Based on data for analogous compounds, it is presumed to be an irritant to the skin, eyes, and respiratory system.[1] Ingestion may be harmful. Long-term health effects are unknown.

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[1]

Disclaimer: This guide is intended for informational purposes only and is based on the best available data for analogous compounds. It is not a substitute for a formal risk assessment and a specific Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques and be aware of the potential hazards.

References

The Genesis and Evolution of 1,2,3-Triazole-4-carbaldehydes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of 1,2,3-triazole-4-carbaldehydes, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry, drug development, and materials science. Central to their synthesis is the transformative azide-alkyne cycloaddition reaction, the development of which is traced from its early explorations by Huisgen to the revolutionary, Nobel Prize-winning "click chemistry" concept pioneered by Sharpless and Meldal. This guide furnishes detailed experimental protocols for key synthetic routes, presents quantitative data in structured tables for comparative analysis, and utilizes schematic diagrams to elucidate reaction mechanisms and experimental workflows. It serves as a comprehensive resource for researchers seeking to understand and apply the synthesis of these versatile chemical building blocks.

A Historical Overture: From a Mechanistic Curiosity to a "Click" Chemistry Linchpin

The story of 1,2,3-triazoles is intrinsically linked to the broader development of cycloaddition chemistry. The earliest descriptions of reactions that would later be classified as 1,3-dipolar cycloadditions date back to the late 19th and early 20th centuries, following the discovery of 1,3-dipoles.[1] However, it was the seminal work of Rolf Huisgen in the 1960s that established the mechanistic foundation and synthetic utility of the 1,3-dipolar cycloaddition, a reaction that now often bears his name.[1][2]

The Huisgen cycloaddition, specifically the reaction between an organic azide and an alkyne, provided a direct route to the 1,2,3-triazole ring system.[1][3] Initially, these reactions were conducted under thermal conditions, which often required high temperatures and resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting their synthetic efficiency.[3]

A paradigm shift occurred in the early 2000s with the independent work of Morten Meldal and K. Barry Sharpless, which culminated in the 2022 Nobel Prize in Chemistry.[4][5][6] They discovered that copper(I) salts catalyze the azide-alkyne cycloaddition (CuAAC), dramatically accelerating the reaction rate and, crucially, affording exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[3][7] This breakthrough was a cornerstone of Sharpless's broader concept of "click chemistry," a philosophy advocating for the use of highly reliable, specific, and high-yielding reactions for the rapid synthesis of novel chemical entities.[4][7] The CuAAC reaction became the premier example of a click reaction due to its exceptional reliability, specificity, and biocompatibility.[7]

The advent of CuAAC "click chemistry" made 1,4-disubstituted 1,2,3-triazoles readily accessible, paving the way for the development of derivatives such as 1,2,3-triazole-4-carbaldehydes as versatile synthetic intermediates. These aldehydes serve as crucial building blocks, with the reactive aldehyde group enabling a wide array of subsequent chemical transformations.

Key Synthetic Methodologies for 1,2,3-Triazole-4-carbaldehydes

The synthesis of 1,2,3-triazole-4-carbaldehydes is primarily achieved through two main strategies: the oxidation of a pre-formed 4-(hydroxymethyl)-1,2,3-triazole or the direct formation of the aldehyde-functionalized triazole ring.

Two-Step Synthesis: Cycloaddition Followed by Oxidation

A common and versatile route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an organic azide with propargyl alcohol to yield a 1-substituted-4-(hydroxymethyl)-1,2,3-triazole. This intermediate is then oxidized to the corresponding aldehyde.

Diagram of the Two-Step Synthesis of 1,2,3-Triazole-4-carbaldehydes

A variety of oxidizing agents can be employed for the second step, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX).[1]

Metal-Free, One-Step Synthesis

A highly efficient, metal-free, one-step synthesis has been developed, which is particularly advantageous for applications where metal contamination is a concern. This method involves the reaction of an organic azide with an enamine, such as 3-dimethylaminoacrolein.

Diagram of the Metal-Free Synthesis of 1,2,3-Triazole-4-carbaldehydes

This approach provides a scalable and straightforward route to 1,2,3-triazole-4-carbaldehydes.[1]

Experimental Protocols

General Protocol for Two-Step Synthesis: CuAAC and Oxidation

Step 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

This procedure is a representative example of the CuAAC reaction to form the alcohol precursor.

-

Reactants: Phenylazide, Propargyl alcohol, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate.

-

Solvent: A mixture of t-BuOH and H₂O.

-

Procedure:

-

To a solution of phenylazide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O, add propargyl alcohol (1.2 eq).

-

Add a solution of sodium ascorbate (0.1 eq) in H₂O, followed by a solution of CuSO₄·5H₂O (0.05 eq) in H₂O.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

-

Step 2: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

-

Reactants: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol, Manganese dioxide (MnO₂).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

-

Stir the resulting suspension at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®.

-

Wash the Celite® pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by recrystallization or column chromatography.

-

Protocol for Metal-Free Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol details a scalable, one-step synthesis.[1]

-

Reactants: 4-Nitrophenyl azide, 3-Dimethylaminoacrolein.

-

Solvent: 1,4-Dioxane.

-

Procedure:

-

In a screw-capped reaction tube, combine 4-nitrophenyl azide (1.3 eq, 65 mmol, 10.7 g) and 3-dimethylaminoacrolein (1.0 eq, 50 mmol, 5 g) in 1,4-dioxane (25 mL).[1]

-

Stir the mixture at 50 °C for 72 hours.[1]

-

After cooling, reduce the solvent volume by half under reduced pressure.[1]

-

Dilute the reaction mixture with 1 M HCl (aq., 50 mL) and Et₂O (50 mL) and shake in a separatory funnel until a white suspension forms.[1]

-

Filter the precipitate and wash sequentially with water (3 x 50 mL) and Et₂O (4 x 50 mL).[1]

-

Dry the solid to obtain 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde as an off-white solid.[1]

-

Quantitative Data

The yields of 1,2,3-triazole-4-carbaldehydes are generally good to excellent, depending on the chosen synthetic route and the nature of the substituents.

Table 1: Yields for the Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles from 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) [1]

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Hexylamine | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | 94 |

| 2 | Benzylamine | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | 99 |

| 3 | Allylamine | 1-Allyl-1H-1,2,3-triazole-4-carbaldehyde | 93 |

| 4 | Propargylamine | 1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde | 65 |

| 5 | Aminoacetaldehyde dimethyl acetal | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | 93 |

| 6 | tert-Butyl glycinate | tert-Butyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate | 41-45 |

Characterization Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1,2,3-triazole-4-carbaldehydes.

Table 2: Spectroscopic Data for Selected 1,2,3-Triazole-4-carbaldehydes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde [1] | 10.14 (s, 1H), 8.15 (s, 1H), 4.45 (t, 2H), 1.99 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H) | 185.2, 147.8, 125.2, 50.8, 31.1, 30.1, 26.0, 22.4, 13.9 | ~1690 (C=O) |

| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | 10.12 (s, 1H), 8.24 (s, 1H), 7.40 (m, 5H), 5.61 (s, 2H) | 185.1, 148.2, 133.8, 129.3, 129.0, 128.4, 125.7, 54.6 | ~1695 (C=O) |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (in DMSO-d₆)[1] | 10.12 (s, 1H), 9.75 (s, 1H), 8.45 (d, 2H), 8.28 (d, 2H) | 184.9, 147.8, 147.3, 140.2, 126.8, 125.5, 121.4 | ~1700 (C=O), ~1520 & 1350 (NO₂) |

Applications and Future Outlook

1,2,3-Triazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The triazole core is known for its stability and ability to participate in hydrogen bonding, while the aldehyde functionality serves as a handle for further chemical modifications. These compounds have been utilized in the development of anticancer, antifungal, and antituberculosis agents.

The continued development of efficient and green synthetic methods for 1,2,3-triazole-4-carbaldehydes will undoubtedly fuel further discoveries in medicinal chemistry and materials science. The inherent modularity of their synthesis, a legacy of the "click chemistry" revolution, allows for the rapid generation of diverse molecular libraries for high-throughput screening and drug discovery programs. As our understanding of the biological roles of triazole-containing compounds deepens, the importance of 1,2,3-triazole-4-carbaldehydes as key synthetic building blocks is set to grow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2][3][4] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the predicted solubility profile based on its structural components, a general experimental protocol for solubility determination, and a logical workflow for this critical analysis.

Understanding the Solubility Profile

The solubility of a compound is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its therapeutic efficacy. The molecular structure of this compound, featuring a triazole ring, a carbaldehyde group, and a tert-butyl substituent, dictates its interactions with various solvents.

The 1,2,3-triazole ring is a key pharmacophore known to participate in hydrogen bonding, which generally enhances solubility in polar solvents.[3][5] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the hydrogen on the ring can act as a donor. This inherent polarity suggests a degree of solubility in protic and polar aprotic solvents. For instance, the parent compound, 1H-1,2,3-triazole, is highly soluble in water.[6] A closely related analog, 1H-[1][5][7]triazole-4-carbaldehyde, is reported to be sparingly soluble in acetonitrile and slightly soluble in methanol.[8] Another isomer, 1H-1,2,4-triazole, demonstrates solubility in water, ethanol, methanol, and acetone.[9]

The presence of the bulky and hydrophobic tert-butyl group is expected to significantly influence the overall solubility.[10][11] This group can shield the polar triazole core, thereby reducing its interaction with polar solvents and decreasing aqueous solubility.[11] Conversely, the lipophilic nature of the tert-butyl group may enhance solubility in non-polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Low | The hydrophobic tert-butyl group likely counteracts the polarity of the triazole and carbaldehyde moieties. |

| Methanol | Moderate | The alkyl nature of methanol can interact with the tert-butyl group, while the hydroxyl group can interact with the polar functionalities. |

| Ethanol | Moderate | Similar to methanol, offering a balance of polar and non-polar characteristics. |

| Polar Aprotic Solvents | ||

| Acetonitrile | Sparingly to Moderately Soluble | The polarity of acetonitrile may allow for some interaction with the triazole ring. |

| Dimethylformamide (DMF) | Soluble | The highly polar nature of DMF is expected to effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Non-Polar Solvents | ||

| Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in a non-polar alkane. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene may have some favorable interactions with the triazole ring. |

| Dichloromethane (DCM) | Moderately to Highly Soluble | DCM is a versatile solvent that can often dissolve compounds with a mix of polar and non-polar features. |

| Chloroform | Moderately to Highly Soluble | Similar in properties to DCM. |

Note: This table represents a qualitative prediction and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[12][13][14]

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Generation of the Calibration Curve:

-

Analyze the standard solutions using a validated HPLC method or another suitable analytical technique.

-

Plot the analytical response (e.g., peak area from HPLC) against the known concentrations to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining compound solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful advancement of this and other promising compounds in the drug discovery pipeline.

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H-[1,2,3]TRIAZOLE-4-CARBALDEHYDE CAS#: 16681-68-8 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

The Ascendant Therapeutic Potential of Functionalized Triazoles: A Technical Guide

For Immediate Release

Functionalized triazoles, a versatile class of five-membered heterocyclic compounds, are at the forefront of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of their potential as anticancer, antimicrobial, and antiviral agents, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, mechanisms of action, and methods for biological evaluation.

The unique structural features of the triazole ring, including its ability to engage in hydrogen bonding, dipole-dipole interactions, and its metabolic stability, make it a privileged scaffold in the design of novel therapeutic agents. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising field.

Anticancer Activities of Functionalized Triazoles

Numerous studies have highlighted the potent cytotoxic effects of functionalized triazoles against a wide array of human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth through various mechanisms of action.

Quantitative Data Summary: Anticancer Activity

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,2,3-Triazole-phosphonate derivative | HT-1080 | 15.13 | Doxorubicin | - |

| 1,2,3-Triazole-phosphonate derivative | A-549 | 21.25 | Doxorubicin | - |

| 1,2,3-Triazole-phosphonate derivative | MCF-7 | 18.06 | Doxorubicin | - |

| 1,2,3-Triazole-phosphonate derivative | MDA-MB-231 | 16.32 | Doxorubicin | - |

| 1,2,4-Triazole-pyridine hybrid (TP6) | B16F10 | 41.12 | - | - |

| 1,2,4-Triazole/indole hybrid (10d) | Colorectal Cancer Cells | Not specified | - | - |

| 1,2,3-Triazole-coumarin-glycosyl hybrid (8) | Various | 0.22 - 0.93 | - | - |

| 1,2,3-Triazole-coumarin-glycosyl hybrid (10) | Various | 0.12 - 0.79 | - | - |

Note: This table presents a selection of reported data. IC50 values can vary based on experimental conditions.

Signaling Pathways in Anticancer Activity

Functionalized triazoles exert their anticancer effects by modulating various signaling pathways. One notable mechanism involves the induction of apoptosis through the mitochondrial pathway.[1] Additionally, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2] Furthermore, certain 1,2,4-triazole derivatives have demonstrated the ability to suppress cancer metastasis by inhibiting the epithelial-mesenchymal transition (EMT) via β-catenin suppression.[3]

References

- 1. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry for Triazole Synthesis

Introduction to Click Chemistry and the Rise of Triazoles

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly specific.[1][2] These reactions are characterized by high yields, tolerance to a wide range of functional groups and solvents (including water), and the formation of inoffensive byproducts, which can be easily removed.[3][4] Among the foremost examples of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[5] This reaction has revolutionized molecular synthesis due to its remarkable reliability and broad applicability, particularly in the fields of drug discovery, bioconjugation, and materials science.[2][4][6]